

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dichloro-6-methylpyrimidine**

Cat. No.: **B020014**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **2,4-dichloro-6-methylpyrimidine** is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.^{[1][2]} Characterized by a pyrimidine ring substituted with two reactive chlorine atoms and a methyl group, its unique structure allows for targeted chemical modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions.^{[2][3]} This reactivity makes it an invaluable intermediate in the development of targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer, as well as in the creation of herbicides and fungicides.^{[1][4][5]} This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in modern drug discovery and materials science.

Physicochemical Properties

2,4-dichloro-6-methylpyrimidine is typically a white to light yellow crystalline powder or solid.^{[6][7]} It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.^{[2][8]}

Property	Value	Source(s)
CAS Number	5424-21-5	[9][10]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[9][10]
Molecular Weight	163.00 g/mol	[9][10]
Appearance	White to pale yellow crystals or powder	[6][7]
Melting Point	44-47 °C (lit.)	[9]
Boiling Point	219 °C (lit.)	[9]
Density	1.4 ± 0.1 g/cm ³	[9]
Flash Point	107.0 ± 7.4 °C	[9]
SMILES	Cc1cc(Cl)nc(Cl)n1	
InChI Key	BTLKROSJMNFSQZ- UHFFFAOYSA-N	[10]

Synthesis and Manufacturing

The primary synthesis route for **2,4-dichloro-6-methylpyrimidine** involves the chlorination of a pyrimidine precursor, typically 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol), using a strong chlorinating agent like phosphoryl chloride (POCl₃).

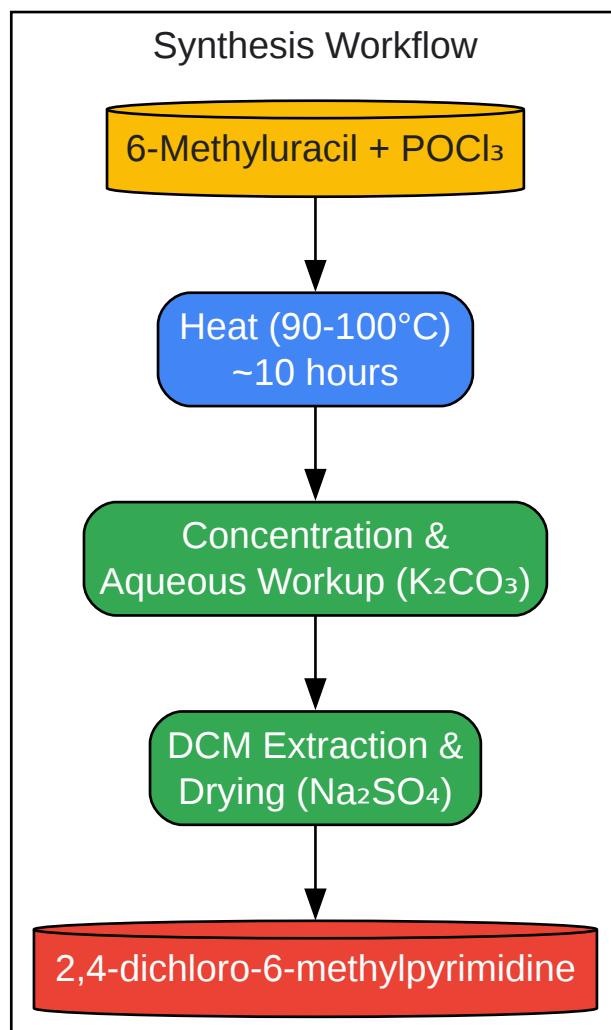
Experimental Protocol: Synthesis from 6-Methyluracil

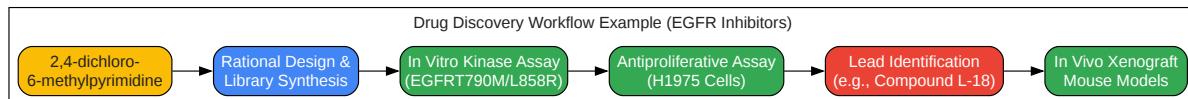
This protocol is adapted from established literature procedures for laboratory and large-scale synthesis.[11]

Objective: To synthesize **2,4-dichloro-6-methylpyrimidine** by chlorinating 6-methyluracil.

Materials:

- 6-Methyluracil (6-methylpyrimidine-2,4-diol)
- Phosphoryl chloride (POCl₃, trichlorophosphate)


- Dichloromethane (DCM)
- 25% aqueous Potassium Carbonate (K_2CO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Reaction flask (20 L for large scale)
- Heating mantle and stirrer
- Apparatus for distillation under reduced pressure


Procedure:

- Reaction Setup: In a 20 L flask under an inert atmosphere (e.g., Nitrogen), charge 6-methyluracil (1.0 kg, 7.9 mol) and phosphoryl chloride (8.0 L).[11]
- Heating: Stir the mixture and heat to a temperature of 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.[11]
- Reaction Monitoring: Maintain the reaction at 90-100 °C for about 8 hours. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) until the concentration of 6-methyluracil is below 0.1%.[11]
- Workup - $POCl_3$ Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the excess $POCl_3$.[11]
- Extraction: Add DCM (10.0 L) to the residue. Slowly and carefully add this solution dropwise to a 25% aqueous K_2CO_3 solution, ensuring the temperature remains below 40 °C. The final pH of the aqueous layer should be between 3 and 4.[11]
- Phase Separation: Separate the organic phase. Extract the aqueous phase again with DCM (10.0 L).[11]
- Drying and Filtration: Combine the organic phases and dry over anhydrous Na_2SO_4 (~200 g). Filter the mixture and wash the filter cake with DCM (2 x 500 mL).[11]

- Final Product Isolation: Evaporate the filtrate to dryness at 40 °C under reduced pressure. The resulting solid is dried to afford the final product, **2,4-dichloro-6-methylpyrimidine**.[\[11\]](#)

Yield: This large-scale protocol reports an isolated yield of approximately 90% with 99.4% purity by HPLC.[\[11\]](#) A smaller-scale reaction reports a yield of 84%.[\[11\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine cymitquimica.com
- 3. wuxibiology.com [wuxibiology.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR T790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed pubmed.ncbi.nlm.nih.gov
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals thermofisher.com
- 8. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific fishersci.ca
- 9. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsoc chemsrc.com
- 10. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem pubchem.ncbi.nlm.nih.gov
- 11. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook chemicalbook.com
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b020014#2-4-dichloro-6-methylpyrimidine-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com